Cas no 1639886-52-4 ((2R,5R)-2,5-dimethylmorpholine;hydrochloride)

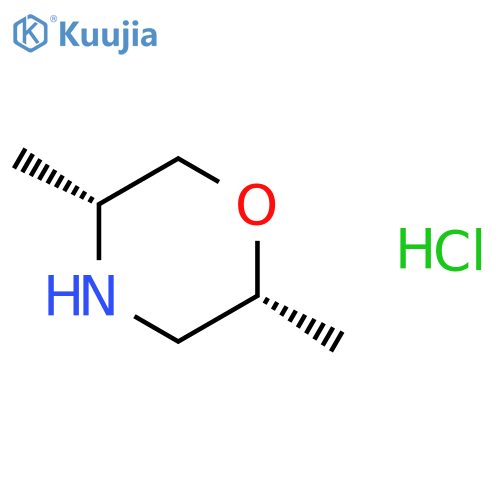

1639886-52-4 structure

商品名:(2R,5R)-2,5-dimethylmorpholine;hydrochloride

CAS番号:1639886-52-4

MF:C6H14ClNO

メガワット:151.634460926056

MDL:MFCD22199177

CID:3164435

PubChem ID:72207237

(2R,5R)-2,5-dimethylmorpholine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2R,5R)-2,5-Dimethylmorpholine hydrochloride

- (2R,5R)-2,5-DIMETHYLMORPHOLINE HCL

- AK144819

- ST2407921

- AX8274630

- (2R,5R)-2,5-dimethylmorpholine;hydrochloride

- AKOS022178134

- SCHEMBL17376407

- AS-70093

- Morpholine, 2,5-dimethyl-, hydrochloride (1:1), (2R,5R)-

- MFCD22199177

- 1639886-52-4

- (2R,5R)-2,5-Dimethylmorpholinehydrochloride

- CS-0158230

-

- MDL: MFCD22199177

- インチ: 1S/C6H13NO.ClH/c1-5-4-8-6(2)3-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1

- InChIKey: UIHUHFHYLUKRBX-KGZKBUQUSA-N

- ほほえんだ: Cl[H].O1C([H])([H])[C@@]([H])(C([H])([H])[H])N([H])C([H])([H])[C@@]1([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 151.0763918g/mol

- どういたいしつりょう: 151.0763918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 74.9

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3

(2R,5R)-2,5-dimethylmorpholine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM278069-1g |

(2R,5R)-2,5-Dimethylmorpholine hydrochloride |

1639886-52-4 | 95% | 1g |

$276 | 2023-01-09 | |

| Chemenu | CM278069-1g |

(2R,5R)-2,5-Dimethylmorpholine hydrochloride |

1639886-52-4 | 95% | 1g |

$561 | 2021-08-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R33350-250mg |

(2R,5R)-2,5-Dimethylmorpholine hydrochloride |

1639886-52-4 | 250mg |

¥566.0 | 2021-09-04 | ||

| Key Organics Ltd | AS-70093-250MG |

(2R,5R)-2,5-dimethylmorpholine hydrochloride |

1639886-52-4 | >95% | 0.25 g |

£194.00 | 2023-07-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBYSA057-1-250G |

(2R,5R)-2,5-dimethylmorpholine;hydrochloride |

1639886-52-4 | 97% | 250g |

¥ 100,188.00 | 2023-04-14 | |

| eNovation Chemicals LLC | D633921-5G |

(2R,5R)-2,5-dimethylmorpholine;hydrochloride |

1639886-52-4 | 97% | 5g |

$1030 | 2024-07-21 | |

| Chemenu | CM278069-250mg |

(2R,5R)-2,5-Dimethylmorpholine hydrochloride |

1639886-52-4 | 95% | 250mg |

$110 | 2023-01-09 | |

| Alichem | A449036669-5g |

(2R,5R)-2,5-Dimethylmorpholine hydrochloride |

1639886-52-4 | 95% | 5g |

4,308.77 USD | 2021-05-31 | |

| Key Organics Ltd | AS-70093-10MG |

(2R,5R)-2,5-dimethylmorpholine hydrochloride |

1639886-52-4 | >95% | 10mg |

£63.00 | 2023-09-08 | |

| Key Organics Ltd | AS-70093-1G |

(2R,5R)-2,5-dimethylmorpholine hydrochloride |

1639886-52-4 | >95% | 1g |

£387.00 | 2023-09-08 |

(2R,5R)-2,5-dimethylmorpholine;hydrochloride 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1639886-52-4 ((2R,5R)-2,5-dimethylmorpholine;hydrochloride) 関連製品

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1639886-52-4)(2R,5R)-2,5-dimethylmorpholine;hydrochloride

清らかである:99%

はかる:1g

価格 ($):176.0